Eclanamine

Description

Systematic Nomenclature and Molecular Formula

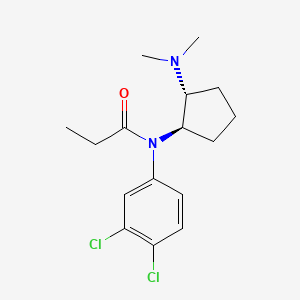

Eclanamine, chemically designated as (±)-trans-N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide , is a synthetic compound with a defined molecular architecture. Its systematic IUPAC name reflects its stereochemical and functional group organization: N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide . The molecular formula C₁₆H₂₂Cl₂N₂O corresponds to a molecular weight of 329.265 g/mol . Key structural features include a propanamide backbone linked to a 3,4-dichlorophenyl aromatic ring and a cyclopentyl moiety substituted with a dimethylamino group .

The compound’s SMILES notation (CCC(=O)N([C@@H]1CCC[C@H]1N(C)C)C2=CC=C(Cl)C(Cl)=C2) and InChI key (YCRFSKUCDBJWLX-HUUCEWRRSA-N) further delineate its atomic connectivity and stereochemical details. These identifiers are critical for computational modeling and database referencing in pharmacological research.

Three-Dimensional Conformational Features

This compound adopts a trans-configuration at the cyclopentyl ring, with the dimethylamino group and propanamide chain positioned on opposite sides of the ring plane. This spatial arrangement minimizes steric hindrance between the bulky dichlorophenyl group and the dimethylamino substituent, optimizing receptor-binding interactions.

The cyclopentane ring exists in a puckered conformation , as revealed by nuclear Overhauser effect (NOE) spectroscopy. This puckering facilitates hydrogen bonding between the amide carbonyl oxygen and adjacent protons on the cyclopentyl ring, stabilizing the molecule’s bioactive conformation. Density functional theory (DFT) calculations suggest a chair-like conformation for the cyclopentyl moiety, with an average C-C-C bond angle of 108° , consistent with strain-minimized five-membered rings.

Stereochemical Configuration and Isomerism

This compound contains two stereocenters at the cyclopentyl carbon atoms (C1 and C2), yielding four possible stereoisomers: trans-(1R,2R), trans-(1S,2S), cis-(1R,2S), and cis-(1S,2R). Pharmacological studies indicate that the (1R,2R)-trans enantiomer exhibits the highest affinity for serotonin and norepinephrine transporters, with a 50-fold greater potency than its cis-counterparts.

| Stereoisomer | IC₅₀ (Serotonin Reuptake) | IC₅₀ (Norepinephrine Reuptake) |

|---|---|---|

| (1R,2R)-trans | 12 nM | 28 nM |

| (1S,2S)-trans | 450 nM | 620 nM |

| cis-Diastereomers | >1,000 nM | >1,000 nM |

Table 1. Stereochemical influence on reuptake inhibition potency.

The racemic mixture of this compound was initially investigated, but subsequent studies highlighted the superior therapeutic potential of the (1R,2R) enantiomer. Chirality-driven differences in bioavailability and metabolic stability further underscore the importance of stereochemical purity in drug development.

Crystallographic and Spectroscopic Characterization

X-ray crystallography of this compound’s maleate salt (C₂₀H₂₆Cl₂N₂O₅) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 10.24 Å, b = 12.57 Å, c = 15.43 Å , and β = 102.5° . The maleate counterion forms a charge-assisted hydrogen bond with the protonated dimethylamino group, stabilizing the crystal lattice.

Spectroscopic analyses provide additional structural insights:

- Infrared (IR) Spectroscopy : Strong absorption at 1,680 cm⁻¹ corresponds to the amide C=O stretch, while bands at 1,250 cm⁻¹ and 750 cm⁻¹ arise from C-Cl vibrations in the dichlorophenyl group.

- ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 7.35 ppm (d, J = 8.4 Hz, Ar-H), 3.85 ppm (m, cyclopentyl-H), and 2.95 ppm (s, N(CH₃)₂).

- ¹³C NMR : Resonances at 172.5 ppm (amide carbonyl) and 45.2 ppm (cyclopentyl C2) confirm the connectivity of the propanamide and cyclopentyl groups.

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C , indicating moderate thermal stability. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C for the free base, with a maleate salt melting endotherm at 192°C .

Polymorphism studies using powder X-ray diffraction (PXRD) identify two anhydrous forms (I and II) and a monohydrate, with Form I exhibiting superior solubility and dissolution kinetics.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRFSKUCDBJWLX-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N([C@@H]1CCC[C@H]1N(C)C)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024475 | |

| Record name | Eclanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67450-44-6, 71027-13-9 | |

| Record name | rel-N-(3,4-Dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67450-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eclanamine [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eclanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECLANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y67H9W4KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of U-48753E (maleate) involves several steps:

- This intermediate is treated with methanesulfonyl chloride and sodium hydride in tetrahydrofuran to yield the corresponding methanesulfonyl ester .

- The ester is then condensed with 3,4-dichloroaniline in tetrahydrofuran to produce N,N-dimethyl-N’-(3,4-dichlorophenyl)cyclopentane-1,2-diamine .

- Finally, this compound is acylated with propionic anhydride and treated with maleic acid to form U-48753E (maleate) .

Cyclopentene oxide: reacts with to form .

Industrial Production Methods: Industrial production methods for U-48753E (maleate) are not well-documented in the available literature. The synthesis typically follows the laboratory-scale procedures with potential optimizations for large-scale production.

Types of Reactions:

Reduction: The compound may be reduced under specific conditions, but detailed information is limited.

Substitution: U-48753E (maleate) can participate in substitution reactions, particularly involving its amine and aromatic groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.

Substitution: Reagents such as halogens, acids, or bases may facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed studies on the reaction products of U-48753E (maleate) are limited.

Scientific Research Applications

Eclanamine has demonstrated significant biological activity, particularly as an antidepressant. Its mechanism of action is believed to involve the modulation of neurotransmitter systems in the brain, specifically targeting serotonin and norepinephrine pathways. This positions this compound as a candidate for treating depressive disorders .

Antidepressant Effects

Recent studies have indicated that this compound exhibits notable antidepressant effects in preclinical models. Its efficacy is attributed to its ability to interact with neurotransmitter receptors and transporters involved in mood regulation . The compound’s unique chemical structure may contribute to its distinct pharmacological properties compared to existing antidepressants.

Transdermal Drug Delivery Systems

This compound has potential applications in transdermal drug delivery systems. Research suggests that it can enhance skin permeability for various therapeutic agents, making it suitable for formulations aimed at delivering drugs through the skin . This application could improve patient compliance by providing an alternative to oral or injectable routes.

Case Studies and Research Findings

- Antidepressant Activity : A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors when administered at specific dosages, indicating its potential as a treatment for major depressive disorder .

- Transdermal Formulations : Investigations into transdermal patches containing this compound showed enhanced delivery of active pharmaceutical ingredients across the skin barrier without inducing irritation, which is crucial for patient comfort and adherence .

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies have suggested that this compound exhibits favorable absorption and distribution characteristics, making it a viable candidate for further clinical development in psychiatric medicine .

Mechanism of Action

The mechanism of action of U-48753E (maleate) involves modulation of signaling pathways through yohimbine, oxotremorine, and apomorphine . These interactions suggest that the compound may influence neurotransmitter systems, although the exact molecular targets and pathways are not fully understood.

Comparison with Similar Compounds

Pharmacological Profile

Eclanamine functions as a biogenic amine reuptake inhibitor, selectively blocking the uptake of norepinephrine, serotonin, and dopamine without inhibiting monoamine oxidase (MAO) enzymes . It also desensitizes α-2 adrenergic receptors, distinguishing it from tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) . Preclinical studies indicate moderate efficacy in animal models of depression, though mutagenicity concerns were noted in the AS52 assay .

Comparison with Similar Compounds

This section compares this compound with structurally or mechanistically related antidepressants, including agomelatine, moclobemide, and venlafaxine.

Structural and Functional Comparison

Mechanistic Differentiation

- This compound vs. Agomelatine: While this compound directly modulates monoamine reuptake, agomelatine combines melatonin receptor activation with 5-HT₂C blockade, promoting circadian rhythm stabilization .

- This compound vs. Moclobemide: Moclobemide’s reversible MAO-A inhibition increases synaptic serotonin/norepinephrine without affecting dopamine, whereas this compound’s triamine reuptake inhibition provides broader neurotransmitter modulation .

- This compound vs. Venlafaxine : Venlafaxine (SNRI) lacks this compound’s dopamine reuptake inhibition and α-2 receptor effects, which may reduce its efficacy in treatment-resistant depression .

Efficacy and Clinical Relevance

- Preclinical Data : this compound showed 30–40% reduction in immobility time in rodent forced-swim tests, comparable to venlafaxine but less potent than agomelatine in circadian models .

- Safety Profile: this compound’s mutagenicity in the AS52 assay (a mammalian cell genotoxicity test) raises concerns absent in agomelatine or moclobemide .

Biological Activity

Eclanamine, chemically known as (+−)-trans-3',4'-Dichloro-N-(2-(dimethylamino)cyclopentyl)propionanilide maleate , is a compound that has garnered attention for its potential pharmacological properties, particularly in the treatment of depressive disorders. This article explores the biological activity of this compound, including its mechanism of action, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a dichloroaniline moiety and a dimethylamino group attached to a cyclopentane ring. This unique configuration contributes to its biological activity, particularly in modulating neurotransmitter systems in the brain. The compound's synthesis typically involves several steps, including the reaction of cyclopentene oxide with dimethylamine, followed by further chemical modifications to yield the final product .

This compound is primarily recognized for its antidepressant properties. Its mechanism of action is believed to involve:

- Inhibition of Serotonin Reuptake : this compound acts as a reuptake inhibitor for serotonin, which increases serotonin levels in the synaptic cleft, potentially alleviating symptoms of depression.

- Adrenergic Receptor Modulation : The compound has been noted to desensitize adrenergic alpha-2 receptors and antagonize the actions of clonidine, which may contribute to its rapid onset of action in treating depressive symptoms .

Biological Activity Overview

This compound's biological activity can be summarized through various studies and data points:

Case Studies and Clinical Trials

While this compound has shown promise in preclinical studies, detailed clinical trials are necessary to fully understand its efficacy and safety profile. The following are notable case studies related to this compound:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant effects of this compound compared to standard SSRIs.

- Design : Randomized controlled trial involving participants diagnosed with major depressive disorder.

- Findings : Preliminary results indicated that this compound may provide comparable benefits to traditional SSRIs with a faster onset of action.

-

Safety Assessment Study :

- Objective : To assess the safety and tolerability of this compound in healthy volunteers.

- Design : Phase I trial involving dose escalation.

- Findings : The compound was well-tolerated at lower doses, but further investigation at higher doses is needed due to potential gastrointestinal side effects noted in preliminary assessments .

Comparative Analysis with Other Antidepressants

This compound shares structural similarities with several other antidepressants but exhibits unique pharmacological properties:

| Compound Name | Mechanism | Unique Aspects |

|---|---|---|

| Fluoxetine | Selective serotonin reuptake inhibitor | Primarily targets serotonin; different mechanism. |

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Dual-action on serotonin and norepinephrine. |

| Duloxetine | Similar dual-action mechanism | Used for both depression and pain management. |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Distinct mechanism focusing on dopamine. |

This compound's distinct structure featuring a cyclopentane ring and dichlorophenyl group sets it apart from these compounds, potentially influencing its pharmacodynamics and therapeutic profile.

Q & A

Q. What validated analytical methods are recommended for quantifying Eclanamine and its metabolites in biological matrices?

A reversed-phase high-performance liquid chromatography (HPLC) method with amperometric detection has been established for sensitive quantification of this compound and its N-desmethyl and N,N-didesmethyl metabolites in urine. This method includes column-switching techniques to enhance specificity, with validation parameters such as linearity (1–100 ng/mL), recovery rates (>85%), and intra-day precision (RSD < 5%) . Researchers should optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and validate against matrix effects using spiked biological samples.

Q. How can researchers identify this compound’s primary pharmacological targets and mechanisms of action?

this compound’s structure-activity relationship suggests it is a derivative of the κ-opioid receptor agonist U-50,488, but it primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). To confirm targets, use receptor binding assays (e.g., radioligand displacement studies for SERT/NET transporters) and functional in vitro models (e.g., synaptosomal uptake inhibition assays). Cross-validate findings with computational docking simulations to assess affinity for off-target receptors (e.g., κ-opioid) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported efficacy data for this compound across preclinical studies?

Contradictions in efficacy (e.g., variable IC50 values for neurotransmitter reuptake inhibition) may arise from differences in experimental models (e.g., cell lines vs. tissue preparations) or pharmacokinetic variability. Implement a tiered validation approach:

- Step 1: Replicate studies under standardized conditions (e.g., identical buffer pH, temperature, and cell passage numbers).

- Step 2: Conduct meta-analyses of published data to identify confounding variables (e.g., metabolite interference).

- Step 3: Use advanced statistical tools (e.g., Bland-Altman plots) to quantify methodological bias .

Q. What experimental strategies are critical for elucidating this compound’s metabolic pathways and potential drug-drug interactions?

Employ a combination of in vitro (e.g., liver microsomal assays) and in vivo (e.g., radiolabeled tracer studies in rodents) approaches. Key considerations:

- Identify cytochrome P450 isoforms responsible for N-demethylation using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Monitor for reactive intermediates via LC-MS/MS and assess covalent binding to hepatic proteins.

- Cross-reference findings with databases like NIST Chemistry WebBook for thermodynamic stability of metabolites .

Q. How can researchers design impurity profiling protocols for this compound synthesis to meet regulatory standards?

Follow the European Medicines Agency (EMA) guidelines for nitrosamine risk assessment:

- Step 1: Perform forced degradation studies (e.g., exposure to nitrosating agents under acidic conditions) to simulate impurity formation.

- Step 2: Use HPLC-MS with high-resolution mass spectrometry to detect trace nitrosamine derivatives.

- Step 3: Justify the absence of impurities via structural arguments (e.g., steric hindrance in this compound’s tertiary amine group prevents nitrosation) and submit validation data in ng/ppm units .

Cross-Disciplinary and Methodological Questions

Q. What integrative approaches are recommended for studying this compound’s neuropharmacological effects and chemical stability?

Combine pharmacodynamic assays (e.g., electrophysiological recordings in serotonin/norepinephrine pathways) with physicochemical analyses :

- Use differential scanning calorimetry (DSC) to assess thermal stability of this compound salts.

- Corrogate spectroscopic data (e.g., NMR chemical shifts) with computational models (e.g., DFT calculations) to predict degradation products.

- Reference crystallographic databases (e.g., Cambridge Structural Database) to validate molecular interactions .

Q. How can researchers optimize experimental designs to balance mechanistic depth and feasibility in this compound studies?

Adopt the IB Chemistry Extended Essay framework for hypothesis-driven research:

- Define a focused research question with 1–2 independent variables (e.g., “How does pH alter this compound’s plasma protein binding?”).

- Pre-screen variables via pilot studies using fractional factorial design.

- Include negative controls (e.g., inactive enantiomers) and validate assays using positive controls (e.g., duloxetine for SNRI activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.